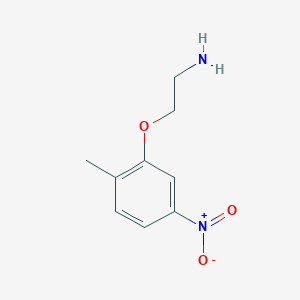

2-(2-Methyl-5-nitrophenoxy)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-(2-methyl-5-nitrophenoxy)ethanamine |

InChI |

InChI=1S/C9H12N2O3/c1-7-2-3-8(11(12)13)6-9(7)14-5-4-10/h2-3,6H,4-5,10H2,1H3 |

InChI Key |

LYATZKVRKOKVRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])OCCN |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 2 Methyl 5 Nitrophenoxy Ethan 1 Amine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(2-methyl-5-nitrophenoxy)ethan-1-amine, the most logical disconnection is at the ether C-O bond. This disconnection identifies the two primary synthons required for the synthesis: a phenoxide derived from 2-methyl-5-nitrophenol (B1294729) and a 2-haloethanamine derivative.

This leads to the identification of two key precursors:

Precursor A : 2-Methyl-5-nitrophenol

Precursor B : A 2-substituted ethanamine, such as 2-chloroethanamine or 2-bromoethanamine.

The forward synthesis would therefore involve an etherification reaction between these two precursors. The primary challenge in this approach is managing the reactivity of the amine group in the ethanamine precursor, which could potentially interfere with the etherification. This necessitates the use of a protecting group for the amine, which can be removed in a final step to yield the target primary amine.

Precursor Synthesis and Intermediate Derivatization Strategies

The successful synthesis of the target compound relies on the efficient preparation of its key precursors. This section outlines the established methodologies for synthesizing the required 2-methyl-5-nitrophenol and halogenated ethanamine intermediates.

2-Methyl-5-nitrophenol is a crucial intermediate whose synthesis has been well-documented. A common and effective industrial method begins with ortho-toluidine (2-methylaniline). The process involves a sequence of reactions including nitration, diazotization, and hydrolysis.

The general synthetic sequence is as follows:

Acylation : The amino group of o-toluidine (B26562) is first protected, typically by acetylation with acetic anhydride, to form 2-methylacetanilide. This step prevents oxidation of the amine and directs the subsequent nitration.

Nitration : The protected intermediate is nitrated using a mixture of nitric acid and sulfuric acid. The acetylamino group directs the nitration primarily to the para position, yielding 2-methyl-5-nitroacetanilide.

Hydrolysis : The acetyl group is removed by acid or base hydrolysis to yield 2-methyl-5-nitroaniline (B49896).

Diazotization and Hydrolysis : The resulting 2-methyl-5-nitroaniline is then subjected to diazotization using sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid) at low temperatures. The resulting diazonium salt is subsequently hydrolyzed by heating, which replaces the diazonium group with a hydroxyl group to form the final product, 2-methyl-5-nitrophenol.

An alternative route described in patent literature involves the direct nitration of o-toluidine in concentrated sulfuric acid, followed by diazotization and hydrolysis, which streamlines the process by avoiding the separate protection and deprotection steps.

| Starting Material | Key Steps | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| o-Toluidine | Acylation, Nitration, Hydrolysis, Diazotization, Hydrolysis | Acetic Anhydride, HNO₃/H₂SO₄, NaOH, NaNO₂/H₂SO₄ | High regioselectivity, good yields | Multi-step process |

| o-Toluidine | Direct Nitration, Diazotization, Hydrolysis | HNO₃/H₂SO₄, NaNO₂/H₂SO₄ | Fewer steps, more atom-economical | Potential for side products during nitration |

| 2-Methyl-5-nitroaniline | Diazotization, Hydrolysis | NaNO₂/H₂SO₄, H₂O, Heat | Direct conversion from a commercially available intermediate | Dependent on the availability and cost of the starting aniline |

The second key precursor is a halogenated ethanamine. To prevent the amine from acting as a competing nucleophile during the etherification step, it must be protected. A common strategy is to use a tert-butoxycarbonyl (Boc) protecting group, which is stable under the basic conditions of etherification but can be easily removed later with acid.

The synthesis of N-Boc-2-chloroethylamine typically proceeds from 2-chloroethylamine (B1212225) hydrochloride:

2-Chloroethylamine hydrochloride is treated with a base, such as sodium hydroxide (B78521), to liberate the free amine.

The free amine is then reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base (e.g., triethylamine (B128534) or sodium bicarbonate) in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran (B95107).

This reaction yields tert-butyl (2-chloroethyl)carbamate (N-Boc-2-chloroethylamine), a stable intermediate where the nucleophilicity of the nitrogen is suppressed, allowing the chloro- moiety to act as the electrophilic site in the subsequent etherification step.

Etherification Reactions for Phenoxy Linkage Formation

The formation of the ether bond is the central step in this synthesis. The Williamson ether synthesis is the most common and direct method for this transformation.

Nucleophilic aromatic substitution (SNAr) is a pathway for forming aryl ethers, but it operates under specific conditions. The SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring that contains a good leaving group. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com

For an SNAr reaction to be efficient, the aromatic ring must be activated by potent electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. libretexts.orgyoutube.com A direct reaction between 2-methyl-5-nitrophenol (as the nucleophile) and a haloethanamine is not an SNAr reaction; it is an SN2 reaction characteristic of the Williamson synthesis.

A hypothetical SNAr route to a similar structure would involve reversing the roles of the functional groups. For example, one could start with an activated aryl halide, such as 1-fluoro-2-methyl-5-nitrobenzene, and react it with ethanolamine (B43304). In this scenario, the amine of ethanolamine would act as the nucleophile, attacking the carbon bearing the fluorine atom. The nitro group, being para to the fluorine, would effectively stabilize the negative charge of the Meisenheimer intermediate, facilitating the substitution. However, this route would produce an N-substituted product initially, followed by ether formation, and is a different synthetic strategy than the one dictated by the retrosynthesis from 2-methyl-5-nitrophenol.

The Williamson ether synthesis is the most practical and widely used method for preparing the target compound from the chosen precursors. wikipedia.org The reaction involves the SN2 displacement of a halide from an alkyl halide by a phenoxide ion. masterorganicchemistry.comlibretexts.org

The key steps are:

Deprotonation : 2-Methyl-5-nitrophenol is deprotonated with a suitable base to form the corresponding phenoxide. The acidity of the phenolic proton is enhanced by the electron-withdrawing nitro group, allowing for the use of moderately strong bases.

Nucleophilic Attack : The resulting phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of the N-protected 2-haloethanamine, displacing the halide and forming the ether linkage.

Deprotection : The Boc protecting group is removed from the resulting intermediate by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound.

Optimization of the etherification step is crucial for maximizing yield and minimizing reaction time. Several factors can be varied, including the choice of base, solvent, temperature, and the nature of the leaving group on the ethanamine precursor. numberanalytics.com

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | 56 (reflux) | 24 | 65 |

| 2 | K₂CO₃ | DMF | 80 | 12 | 82 |

| 3 | Cs₂CO₃ | DMF | 80 | 8 | 90 |

| 4 | NaH | THF | 66 (reflux) | 6 | 95 |

| 5 | NaH | DMF | 60 | 4 | 96 |

As indicated in the table, stronger bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) generally lead to higher yields and shorter reaction times. Cesium carbonate (Cs₂CO₃) is also a highly effective base for this transformation, often improving yields due to the increased solubility of the cesium phenoxide. The choice of a bromo- derivative over a chloro- derivative for the ethanamine precursor would also be expected to increase the reaction rate due to bromide being a better leaving group.

Amine Group Installation and Manipulation

The introduction of the primary amine is a critical transformation in the synthesis of this compound. This is typically achieved either by building the carbon-nitrogen bond directly via reductive amination or by reducing a pre-existing nitrogen-containing functional group, such as a nitrile.

Reductive Amination Techniques

Reductive amination is a robust and widely used method for forming amines from carbonyl compounds. wikipedia.org In the context of synthesizing the target primary amine, this pathway involves the reaction of 2-(2-methyl-5-nitrophenoxy)acetaldehyde with ammonia (B1221849). The reaction proceeds in two main stages: the initial formation of an imine intermediate, followed by its immediate reduction to the amine. wikipedia.org This process is often performed in a single pot, which enhances procedural efficiency. wikipedia.org

A variety of reducing agents can be employed for the reduction of the imine intermediate. The choice of reagent is crucial as it must selectively reduce the imine in the presence of the starting aldehyde. Common laboratory-scale and industrial reagents include various borohydride (B1222165) derivatives and catalytic hydrogenation. Recent advancements have also focused on developing more sustainable catalysts based on earth-abundant metals like iron and cobalt. nih.govnih.govorganic-chemistry.org

| Reducing Agent/System | Typical Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Mild and selective for imines over carbonyls; toxic cyanide byproduct. | wikipedia.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Mild, non-toxic alternative to NaBH₃CN; moisture sensitive. | wikipedia.org |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Ni catalyst | "Green" method with H₂O as the only byproduct; requires pressure equipment; potential for over-alkylation. | wikipedia.org |

| Iron or Cobalt Catalysts | H₂, aqueous ammonia | Utilizes earth-abundant, less toxic metals; demonstrates high functional group tolerance. | nih.govnih.govorganic-chemistry.org |

Nitrile Reduction Pathways

An alternative and highly effective route to this compound is through the reduction of the corresponding nitrile, 2-(2-methyl-5-nitrophenoxy)acetonitrile. This method is particularly advantageous for producing primary amines as it avoids the formation of secondary and tertiary amine byproducts that can occur in other amination methods. youtube.com The nitrile precursor is typically synthesized via a Williamson ether synthesis between 2-methyl-5-nitrophenol and a haloacetonitrile.

The reduction of the nitrile group to a primary amine can be accomplished using several powerful reducing agents or by catalytic hydrogenation. studymind.co.ukscience-revision.co.uk The selection of the catalyst and reaction conditions is critical for achieving high selectivity and yield, especially in industrial applications where cost and efficiency are paramount. youtube.combme.hu

| Reagent/System | Typical Conditions | Advantages and Disadvantages | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup. | Highly effective and versatile; reacts violently with water and protic solvents; expensive for large-scale use. | science-revision.co.uklibretexts.org |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, high pressure, Ni, Pd, or Pt catalyst. | Industrially preferred due to lower cost and atom economy; can lead to secondary amine byproducts if not controlled. | studymind.co.ukbme.hu |

| Borane Complexes (e.g., BH₃·THF, BH₃·SMe₂) | Anhydrous THF. | Offers good yields and functional group tolerance. | |

| Sodium Borohydride (NaBH₄) with Catalyst | CoCl₂ catalyst in methanol. | Milder and safer alternative to LiAlH₄. |

Advanced Synthetic Strategies and Catalysis

To improve the synthesis of this compound and its analogues, advanced strategies focusing on catalysis are employed. These methods aim to increase reaction rates, improve yields, enhance safety, and enable the synthesis of specific stereoisomers.

Phase-Transfer Catalysis in Etherification and Amination

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). jetir.orgfzgxjckxxb.com In the synthesis of the target compound, PTC is particularly applicable to the Williamson ether synthesis step, which forms the crucial C-O bond. This reaction involves the alkylation of the 2-methyl-5-nitrophenoxide anion with an electrophile like 2-chloroacetonitrile or 2-bromoethanol.

The phenoxide is typically generated in an aqueous or solid phase, while the alkylating agent is in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the phenoxide anion into the organic phase where it can react. utahtech.edu This methodology avoids the need for expensive anhydrous solvents and strong bases like sodium hydride, making the process more cost-effective, safer, and environmentally friendly. jetir.orgcrdeepjournal.org

| Catalyst Type | Examples | Mechanism of Action | Reference |

|---|---|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Aliquat 336 | The Q⁺ cation forms an ion pair with the phenoxide anion (A⁻), which is soluble in the organic phase, facilitating reaction. | utahtech.edu |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | Similar to ammonium salts, but often more thermally stable. | crdeepjournal.org |

| Crown Ethers | 18-Crown-6 | Complexes with the alkali metal cation (e.g., K⁺), making the associated anion more "naked" and nucleophilic. |

Stereoselective Synthesis Considerations for Chiral Analogues

While this compound is achiral, the synthesis of chiral analogues, such as those with stereocenters on the ethanamine backbone, requires advanced asymmetric catalytic methods. chiralpedia.com The production of single-enantiomer compounds is critical in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. nih.govfrontiersin.org

Key strategies for accessing enantiopure chiral amines include the asymmetric reduction of imines and the biocatalytic reductive amination of ketones. rsc.orgnih.govthieme-connect.de

Asymmetric Imine Reduction: A prochiral ketone, such as (2-methyl-5-nitrophenoxy)acetone, can be reacted with ammonia to form an intermediate imine. This imine can then be reduced using a chiral catalyst system, such as a transition metal (e.g., Iridium, Ruthenium) complexed with a chiral ligand, in the presence of a hydrogen source like H₂ or formic acid. thieme-connect.deorganic-chemistry.org This approach transfers the chirality from the catalyst to the final product, yielding an enantioenriched amine.

Biocatalysis: Enzymes offer unparalleled stereoselectivity. Imine reductases (IREDs) or reductive aminases (RedAms) can catalyze the reductive amination of a ketone precursor with ammonia, producing the corresponding primary amine with very high enantiomeric excess. researchgate.net This green chemistry approach operates under mild aqueous conditions and is becoming increasingly important in pharmaceutical synthesis. frontiersin.org

| Strategy | Precursor | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Prochiral Imine | Chiral transition metal catalyst (e.g., Ru-BINAP, Ir-phosphine) + H₂ | High enantioselectivity, broad substrate scope. Requires specialized ligands and pressure equipment. | rsc.orgthieme-connect.de |

| Asymmetric Transfer Hydrogenation | Prochiral Imine | Chiral catalyst + H-donor (e.g., formic acid, isopropanol) | Avoids the use of high-pressure H₂ gas. | rsc.org |

| Asymmetric Reduction with Hydrosilanes | Prochiral Imine | Trichlorosilane + Chiral Lewis base (e.g., picolinamide) | Effective method for generating enantio-enriched amines. | nih.gov |

| Biocatalytic Reductive Amination | Prochiral Ketone | Reductive Aminase (RedAm) or Amine Dehydrogenase (AmDH) + Ammonia | Extremely high stereoselectivity, operates in water under mild conditions, environmentally friendly. | researchgate.net |

Purification Techniques for Synthetic Intermediates and Final Product

The purification of intermediates and the final amine product is essential to ensure high purity. A combination of techniques is typically employed, exploiting the different physicochemical properties of the target compound and any impurities.

Intermediates: Neutral intermediates like 2-(2-methyl-5-nitrophenoxy)acetonitrile are typically purified by standard organic chemistry techniques. Recrystallization is effective for solid compounds, while distillation under reduced pressure can be used for liquids. mt.com Column chromatography on silica (B1680970) gel is a versatile method for removing impurities with different polarities. stackexchange.comacs.org

Final Product (Amine): The basic nature of the this compound allows for a highly effective purification strategy based on acid-base extraction. The crude product, dissolved in an organic solvent, can be washed with a basic aqueous solution to remove acidic impurities. Subsequently, the amine can be extracted into an acidic aqueous phase (e.g., dilute HCl), leaving neutral organic impurities behind in the organic layer. mst.edu The amine can then be recovered by basifying the aqueous layer and re-extracting into a fresh organic solvent.

For final polishing, the amine can be converted into a crystalline salt, most commonly the hydrochloride salt. Recrystallization of this salt from a suitable solvent system (e.g., isopropanol, ethanol (B145695)/ether) is an excellent method for achieving high purity, as the salt often has well-defined crystal lattice properties that exclude impurities. rochester.edugoogle.comresearchgate.net

| Technique | Compound Type | Principle of Separation | Typical Application |

|---|---|---|---|

| Distillation | Volatile liquids (Intermediates) | Difference in boiling points. | Removal of solvents or purification of liquid precursors. |

| Column Chromatography | Intermediates and Final Product | Differential adsorption onto a stationary phase (e.g., silica gel) based on polarity. | Separation of reaction byproducts from the desired compound. stackexchange.com |

| Acid-Base Extraction | Final Product (Amine) | The basic amine is soluble in acidic aqueous solutions as its protonated salt, while neutral or acidic impurities are not. | Efficient removal of non-basic impurities from the crude amine. mst.edu |

| Recrystallization | Solids (Intermediates and Amine Salts) | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Final purification step to obtain a highly pure, crystalline solid. mt.comrochester.edu |

Chromatographic Separations (e.g., Preparative HPLC)

No specific preparative HPLC methods for the purification of this compound have been found in the surveyed literature. To develop such a method, researchers would typically screen various stationary phases (e.g., C18, C8, silica, chiral columns) and mobile phase compositions (e.g., mixtures of acetonitrile, methanol, and water with modifiers like trifluoroacetic acid or formic acid for reverse-phase, or hexane (B92381) and ethyl acetate (B1210297) for normal-phase) to achieve optimal separation of the target compound from any impurities.

Crystallization and Recrystallization Protocols

There are no established and published protocols for the crystallization or recrystallization of this compound. The development of a suitable protocol would involve screening a range of solvents (e.g., alcohols like ethanol or isopropanol, esters like ethyl acetate, ketones like acetone, or hydrocarbons like heptane) and solvent systems. The process would require optimizing parameters such as concentration, temperature, and cooling rate to yield a crystalline solid with high purity.

Advanced Spectroscopic and Structural Elucidation of 2 2 Methyl 5 Nitrophenoxy Ethan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal integrations, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(2-Methyl-5-nitrophenoxy)ethan-1-amine is expected to provide key information about the number of different types of protons and their neighboring environments.

Aromatic Protons: The three protons on the substituted benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded.

Ethylamine (B1201723) Chain Protons: The two methylene (B1212753) groups of the ethanamine side chain would give rise to two distinct signals, likely triplets if they are coupled to each other, in the upfield region of the spectrum. The methylene group attached to the oxygen atom (-O-CH₂-) would be more deshielded than the methylene group attached to the amine (-CH₂-NH₂).

Methyl Protons: The methyl group attached to the aromatic ring would appear as a singlet in the upfield region (around δ 2.0-2.5 ppm).

Amine Protons: The protons of the primary amine group (-NH₂) would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.8 - 8.2 | d | ~2 |

| Aromatic-H | 7.2 - 7.6 | dd | ~8, 2 |

| Aromatic-H | 6.8 - 7.1 | d | ~8 |

| -O-CH₂- | 4.0 - 4.3 | t | ~5 |

| -CH₂-NH₂ | 3.0 - 3.3 | t | ~5 |

| Ar-CH₃ | 2.2 - 2.5 | s | - |

| -NH₂ | 1.5 - 3.0 | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Aromatic Carbons: The six carbons of the benzene ring would show distinct signals in the downfield region (δ 110-160 ppm). The carbons attached to the nitro group and the oxygen atom would be the most deshielded.

Ethylamine Chain Carbons: The two methylene carbons would appear in the upfield region, with the carbon attached to the oxygen being more downfield than the one attached to the nitrogen.

Methyl Carbon: The methyl carbon would give a signal in the most upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 150 - 155 |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-CH₃ | 130 - 135 |

| Aromatic CH | 110 - 130 |

| -O-CH₂- | 65 - 70 |

| -CH₂-NH₂ | 40 - 45 |

| Ar-CH₃ | 15 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the two methylene groups of the ethanamine chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected between the methyl protons and the aromatic carbons, and between the methylene protons and the aromatic carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, amine, ether, and aromatic functionalities.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 (two bands for primary amine) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-O (Nitro) | Asymmetric Stretching | 1500 - 1550 |

| N-O (Nitro) | Symmetric Stretching | 1340 - 1380 |

| C-O (Ether) | Stretching | 1200 - 1275 (aryl alkyl ether) |

| C-N (Amine) | Stretching | 1020 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition and the molecular formula. The expected exact mass of the molecular ion of this compound (C₉H₁₂N₂O₃) can be calculated and would be confirmed by HRMS analysis.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 197.0921 |

The fragmentation pattern in the mass spectrum would likely involve cleavage of the C-O and C-C bonds of the ethanamine side chain, as well as fragmentation of the aromatic ring. Common fragments would include the loss of the aminoethyl group and fragments corresponding to the substituted nitrophenol moiety.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the assessment of purity and the identification of volatile impurities in the synthesis of this compound. This method is particularly well-suited for separating and identifying compounds that are thermally stable and can be vaporized without decomposition.

In a typical GC-MS analysis of this compound, the sample would be injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of the target compound from any volatile impurities is achieved based on their differential partitioning between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification.

Following separation, the eluted compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, allowing for the confirmation of the structure of this compound and the identification of any co-eluting volatile impurities. Common volatile impurities that could potentially be identified might include residual starting materials such as 2-methyl-5-nitrophenol (B1294729), solvents used in the synthesis, or by-products of the reaction.

A hypothetical data table summarizing the results of a GC-MS analysis for a sample of this compound is presented below. This table illustrates the type of information that would be obtained from such an analysis.

| Retention Time (min) | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Impurity (%) |

| 12.5 | This compound | C9H12N2O3 | 196.21 | 99.5 |

| 8.2 | Toluene (solvent) | C7H8 | 92.14 | 0.2 |

| 10.1 | 2-Methyl-5-nitrophenol | C7H7NO3 | 153.14 | 0.3 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Non-Volatile Impurities

For the analysis of purity and the detection of non-volatile impurities in this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique is ideal for compounds that are not easily vaporized or are thermally labile.

In an LC-MS analysis, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The separation occurs as the sample is pumped through a column packed with a stationary phase. The components of the mixture are separated based on their interactions with the stationary phase and the mobile phase. The separated components then flow into the mass spectrometer.

The mass spectrometer ionizes the molecules, often using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and then separates the ions by their mass-to-charge ratio. This allows for the precise determination of the molecular weight of this compound and the identification of any non-volatile impurities, which could include unreacted starting materials, reagents, or higher molecular weight by-products. High-resolution mass spectrometry can provide highly accurate mass measurements, further aiding in the structural elucidation of unknown impurities.

A representative data table from an LC-MS analysis is provided below to illustrate the expected findings.

| Retention Time (min) | Compound Name | Molecular Formula | [M+H]+ (m/z) | Purity/Impurity (%) |

| 7.8 | This compound | C9H12N2O3 | 197.0921 | 99.2 |

| 5.4 | Unreacted Precursor A | C8H9NO4 | 184.0553 | 0.5 |

| 9.1 | Dimerization By-product | C18H22N4O6 | 391.1561 | 0.3 |

X-ray Single Crystal Diffraction for Solid-State Structure Determination

Detailed information regarding the solid-state structure of this compound can be obtained through X-ray single crystal diffraction. This powerful analytical technique provides precise three-dimensional coordinates of the atoms within a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.

Crystal Growth Methods

The initial and critical step for X-ray single crystal diffraction is the growth of high-quality single crystals. For a compound like this compound, several methods can be employed. A common and effective technique is slow evaporation from a suitable solvent. This involves dissolving the purified compound in a solvent or a mixture of solvents in which it is sparingly soluble, and allowing the solvent to evaporate slowly over a period of days or weeks. As the solution becomes more concentrated, crystals will begin to form. The choice of solvent is crucial and is often determined empirically. Solvents such as ethanol (B145695), methanol, acetone, or mixtures with water could be suitable candidates.

Another method is slow cooling of a saturated solution. In this technique, the compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly to room temperature, or even lower, causing the solubility to decrease and leading to the formation of crystals.

Crystallographic Data Collection and Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector. The crystal is rotated during the data collection to obtain a complete three-dimensional diffraction pattern.

The collected data is then processed to determine the unit cell dimensions and the space group of the crystal. The crystal structure is solved using direct methods or Patterson methods and then refined using a least-squares algorithm. This refinement process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.

A summary of hypothetical crystallographic data and refinement parameters for this compound is presented in the table below.

| Parameter | Value |

| Empirical formula | C9H12N2O3 |

| Formula weight | 196.21 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | |

| a (Å) | 8.543(2) |

| b (Å) | 12.123(3) |

| c (Å) | 9.876(2) |

| β (°) | 105.45(3) |

| Volume (ų) | 985.4(4) |

| Z | 4 |

| Calculated density (Mg/m³) | 1.321 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |

Analysis of Molecular Geometry and Conformation

The refined crystal structure provides precise information about the molecular geometry of this compound. This includes the bond lengths between all atoms and the bond angles within the molecule. For instance, the C-C and C-N bond lengths in the ethylamine side chain, the C-O-C ether linkage, and the geometry of the aromatic ring can be accurately determined.

Hydrogen Bonding Networks and Supramolecular Assembly

The presence of the primary amine (-NH2) group and the nitro (-NO2) group in this compound makes it capable of participating in hydrogen bonding. The amine group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the ether oxygen can act as hydrogen bond acceptors.

The crystal structure analysis would reveal the specific hydrogen bonding interactions present in the solid state. These interactions can link neighboring molecules together to form extended networks, such as chains, sheets, or three-dimensional frameworks. The study of these hydrogen bonding networks is crucial for understanding the supramolecular assembly of the compound, which in turn influences its physical properties such as melting point and solubility. For example, intermolecular N-H···O hydrogen bonds between the amine group of one molecule and a nitro group oxygen of an adjacent molecule could lead to the formation of one-dimensional chains.

The table below provides a hypothetical summary of potential hydrogen bond geometries that could be observed in the crystal structure of this compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |

| N(1)-H(1A)···O(2) | 0.89 | 2.15 | 3.01(2) | 165 |

| N(1)-H(1B)···O(3) | 0.89 | 2.21 | 3.08(2) | 160 |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is crucial for understanding the packing of molecules and the nature of the forces that govern the supramolecular architecture.

Although a crystal structure and corresponding Hirshfeld surface analysis for this compound are not available in the reviewed literature, a study of a closely related derivative, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA), which contains the key 2-methyl-5-nitrophenyl moiety, offers valuable insights. The analysis of NPPA revealed significant interactions involving the nitro group and aromatic rings. nih.gov

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, regions of intermolecular contact can be identified. Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or no contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of different types of intermolecular contacts. For the related compound NPPA, the analysis highlighted important interactions between the oxygen atoms of the nitro group and hydrogen atoms of the pyridine (B92270) and pyrimidine (B1678525) rings. nih.gov Furthermore, π-π stacking interactions between the aromatic rings were observed, contributing to a layered crystalline structure. nih.gov

A hypothetical breakdown of intermolecular contacts for a derivative containing the 2-methyl-5-nitrophenyl group, based on common interactions for similar organic molecules, is presented in the table below.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 45.0 |

| O···H/H···O | 25.0 |

| C···H/H···C | 15.0 |

| N···H/H···N | 8.0 |

| C···C | 5.0 |

| Other | 2.0 |

This is a representative table based on typical values for nitro-aromatic compounds and is not experimental data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure and the presence of chromophores.

The electronic spectrum of such a compound is expected to be dominated by transitions associated with the substituted benzene ring. These typically include:

π → π* transitions: These are high-energy transitions occurring in aromatic systems. The presence of substituents on the benzene ring, such as the methyl, nitro, and ether groups, will influence the energy and intensity of these absorptions.

n → π* transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the oxygen of the ether group or the oxygens of the nitro group) to an anti-bonding π* orbital of the aromatic ring. These transitions are typically less intense than π → π* transitions.

The nitro group (-NO2) acts as a strong auxochrome and can significantly influence the absorption spectrum, often causing a bathochromic (red) shift of the absorption bands of the benzene ring. The solvent used for analysis can also impact the position of the absorption maxima (λmax) due to solute-solvent interactions.

For derivatives of this compound, such as Schiff bases or metal complexes, new electronic transitions may appear. For instance, in Schiff bases, an additional n → π* transition associated with the imine group (C=N) would be expected. In metal complexes, charge-transfer bands (ligand-to-metal or metal-to-ligand) can also be observed.

The following table outlines the expected electronic transitions for this compound based on its structure.

| Electronic Transition | Associated Chromophore | Expected Wavelength Region (nm) |

| π → π | Substituted Benzene Ring | 200 - 300 |

| n → π | Nitro Group (-NO2) | > 300 |

| n → π* | Ether Oxygen (-O-) | 250 - 350 |

This table is based on general principles of UV-Vis spectroscopy for organic molecules and does not represent experimentally measured values for this compound.

Computational Chemistry and Theoretical Investigations of 2 2 Methyl 5 Nitrophenoxy Ethan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-electron wavefunction in terms of the spatially dependent electron density, DFT offers a balance between computational cost and accuracy. For 2-(2-Methyl-5-nitrophenoxy)ethan-1-amine, DFT calculations are instrumental in determining its fundamental chemical characteristics.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. Using a functional such as B3LYP with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated.

The geometry of the aromatic ring is influenced by its substituents. The electron-withdrawing nitro group (-NO₂) and the electron-donating methyl (-CH₃) and alkoxy (-OR) groups can induce slight distortions in the benzene (B151609) ring from a perfect hexagon. The flexible ethanamine side chain can adopt various conformations, and DFT calculations can identify the most energetically favorable arrangement, which is often stabilized by intramolecular interactions.

Below is a table of hypothetical optimized geometric parameters for this compound, based on DFT calculations of analogous molecules like 2-nitrophenol (B165410) and substituted anisoles. acs.orgresearchgate.net

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-N (nitro) | ~1.48 | |

| N-O (nitro) | ~1.23 | |

| C-O (ether) | ~1.37 | |

| O-C (ether) | ~1.44 | |

| C-C (side chain) | ~1.53 | |

| C-N (amine) | ~1.47 | |

| Bond Angle (°) | O-N-O (nitro) | ~125 |

| C-O-C (ether) | ~118 | |

| C-C-N (amine) | ~110 | |

| Dihedral Angle (°) | C-C-N-O (nitro) | ~0 or ~180 (near planar) |

| C-O-C-C (ether) | Variable (flexible) |

Note: These values are illustrative and based on data from structurally similar compounds.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com

For this compound, the HOMO is expected to be localized primarily on the phenoxy moiety, particularly the oxygen atom and the aromatic ring, which are electron-rich. The LUMO is anticipated to be concentrated on the nitro group and the aromatic ring, as the nitro group is a strong electron acceptor. The ethanamine side chain would have less contribution to the frontier orbitals. The calculated HOMO-LUMO gap provides insight into the charge transfer possibilities within the molecule. researchgate.net

| Parameter | Calculated Value (eV) | Significance |

| EHOMO | ~ -6.5 | Electron-donating ability |

| ELUMO | ~ -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 | Chemical reactivity and stability |

Note: These energy values are typical for nitroaromatic compounds and are presented for illustrative purposes. researchgate.netscispace.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. The map is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

In the MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the nitro group, making them prime sites for electrophilic attack or hydrogen bonding. The ether oxygen would also show a region of negative potential. The most positive potential (blue) would likely be found on the hydrogens of the amine group (-NH₂), indicating their susceptibility to nucleophilic attack or deprotonation. The aromatic ring would exhibit a more complex potential surface due to the competing electronic effects of the substituents.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex molecular wavefunction into a localized Lewis-like structure of bonds and lone pairs. A key feature of NBO analysis is the examination of "hyperconjugative" interactions, which involve charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, significant NBO interactions would include:

Intramolecular Charge Transfer: Delocalization of electron density from the lone pairs of the ether oxygen (nO) and the amine nitrogen (nN) into the antibonding π* orbitals of the aromatic ring.

Nitro Group Conjugation: Strong interaction between the π orbitals of the aromatic ring and the π* orbitals of the nitro group, which is characteristic of nitroaromatic compounds and contributes to their electronic properties. rsc.org

Side Chain Interactions: Weaker interactions involving the σ and σ* orbitals of the C-C, C-H, C-O, and C-N bonds in the side chain.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(Oether) | π(Carom-Carom) | 5 - 15 | Resonance/Delocalization |

| π(Carom-Carom) | π(N-Onitro) | 10 - 25 | Conjugation |

| LP(Namine) | σ*(C-H) | 1 - 5 | Hyperconjugation |

Note: E(2) values are illustrative, representing typical strengths for these types of interactions based on NBO analyses of similar molecules. rsc.orgtaylorandfrancis.com

DFT calculations can accurately predict spectroscopic parameters, which can be compared with experimental data to validate the computational model.

IR Vibrational Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. Key predicted frequencies for this molecule would include N-H stretching for the amine group (~3300-3500 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹), C-O ether stretching (~1250 cm⁻¹), and various C-H and aromatic C=C stretching and bending modes. nih.govresearchgate.net

NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. For this compound, characteristic ¹H NMR signals would include aromatic protons (deshielded by the nitro group), the methyl group protons, and the methylene (B1212753) protons of the ethanamine chain adjacent to the oxygen and nitrogen atoms. nih.govresearchgate.net ¹³C NMR shifts would similarly distinguish the aromatic carbons, the methyl carbon, and the side-chain carbons.

| Parameter | Functional Group | Predicted Range |

| IR Frequency (cm⁻¹) | N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 | |

| NO₂ Asymmetric Stretch | ~1530 | |

| NO₂ Symmetric Stretch | ~1350 | |

| C-O-C Stretch (Ether) | 1200 - 1280 | |

| ¹H NMR Shift (ppm) | Aromatic H | 7.0 - 8.5 |

| -O-CH₂- | 3.8 - 4.2 | |

| -CH₂-N- | 2.8 - 3.2 | |

| -CH₃ | 2.2 - 2.5 | |

| ¹³C NMR Shift (ppm) | Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-O | 150 - 160 | |

| -O-CH₂- | 65 - 75 | |

| -CH₂-N- | 40 - 50 |

Note: These spectroscopic ranges are illustrative estimates based on typical values for these functional groups. nih.govresearchgate.netpdx.edu

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the conformational flexibility and dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing observation of bond rotations, folding, and interactions with a solvent environment at a given temperature.

For this compound, the flexible ethanamine side chain is of particular interest. The C-O-C-C and O-C-C-N dihedral angles are key degrees of freedom. An MD simulation would reveal the preferred rotational conformations (rotamers) of this side chain, the energy barriers between them, and how these conformations might be influenced by solvent molecules. This analysis can identify whether the molecule exists in a single, rigid conformation or as an ensemble of rapidly interconverting structures. Such simulations are crucial for understanding how the molecule's shape changes over time, which can be important for its interactions with other molecules. researchgate.netnih.gov

Quantum Chemical Descriptors for Reactivity Prediction

The reactivity of a chemical compound is fundamentally governed by its electronic structure. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a powerful means to quantify this structure through various molecular descriptors. These descriptors offer insights into the kinetic stability and reactivity of molecules. For this compound, these calculations can elucidate how the interplay between the electron-withdrawing nitro group (-NO2) and the electron-donating methyl (-CH3) and amino (-NH2) groups influences its chemical behavior.

The most important descriptors derived from DFT calculations are based on the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

E(HOMO) represents the energy of the highest occupied molecular orbital and is associated with the molecule's ability to donate electrons. A higher E(HOMO) value indicates a greater electron-donating tendency.

E(LUMO) is the energy of the lowest unoccupied molecular orbital and relates to the molecule's ability to accept electrons. A lower E(LUMO) value suggests a greater electron-accepting ability.

The HOMO-LUMO Energy Gap (ΔE) , calculated as E(LUMO) - E(HOMO), is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net

From these orbital energies, several global reactivity descriptors can be calculated, providing a more quantitative picture of the molecule's reactivity:

Chemical Potential (μ) : A measure of the escaping tendency of electrons from a system. It is calculated as μ = (E(HOMO) + E(LUMO)) / 2.

Global Hardness (η) : Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (E(LUMO) - E(HOMO)) / 2. Hard molecules have a large energy gap, while soft molecules have a small one. shreedevamanichemopharma.com

Global Softness (S) : The reciprocal of global hardness (S = 1 / 2η), indicating the capacity of a molecule to accept electrons. nih.gov

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. It is defined as ω = μ² / 2η.

While specific DFT calculations for this compound are not publicly available, hypothetical values can be estimated based on studies of similar nitroaromatic compounds. The presence of the strong electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energy levels and result in a relatively high electrophilicity index.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound Calculated using DFT at the B3LYP/6-31G(d,p) level of theory (illustrative values).

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | E(HOMO) | -6.85 |

| LUMO Energy | E(LUMO) | -2.15 |

| HOMO-LUMO Gap | ΔE | 4.70 |

| Chemical Potential | µ | -4.50 |

| Global Hardness | η | 2.35 |

| Global Softness | S | 0.21 |

| Electrophilicity Index | ω | 4.31 |

These illustrative values suggest that this compound is a moderately hard molecule with a significant capacity to act as an electrophile.

Solvent Effects on Molecular Properties and Reactivity

Chemical reactions are typically conducted in a solvent, which can significantly influence a molecule's properties and reactivity. Computational chemistry accounts for these effects using solvation models. These models treat the solvent either as a continuous medium with a defined dielectric constant or by explicitly modeling individual solvent molecules.

Continuum solvation models are computationally efficient and widely used. They include:

Onsager Model : This is one of the earliest and simplest reaction field models. It treats the solute molecule as a dipole within a spherical cavity, surrounded by a continuous dielectric medium representing the solvent. The solute's dipole induces a reaction field in the solvent, which in turn affects the solute's electronic structure.

Polarizable Continuum Model (PCM) : This is a more advanced and widely used set of models, including the Integral Equation Formalism PCM (IEFPCM or simply IPCM). Instead of a simple sphere, PCM creates a more realistic molecular-shaped cavity for the solute. This allows for a more accurate description of the solute-solvent electrostatic interactions. Studies on nitrophenol derivatives have shown that IPCM can provide a more stable energetic profile in solvent media compared to the Onsager model. nih.gov

For this compound, the presence of the polar nitro group and the basic amine group makes it susceptible to strong interactions with polar solvents. In a polar solvent like water, one would expect to see:

An increase in the ground-state dipole moment due to stabilization of charge separation by the solvent's reaction field.

A shift in the HOMO and LUMO energy levels. Typically, polar solvents stabilize the ground state, which can lead to a slight change in the HOMO-LUMO gap and, consequently, the molecule's reactivity.

Stabilization of any polar transition states, which could alter the kinetics of a reaction involving the molecule.

Table 2: Hypothetical Solvent Effects on the Dipole Moment of this compound (Illustrative values based on IPCM calculations).

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) |

| Gas Phase | 1.0 | 4.8 |

| Toluene | 2.4 | 5.9 |

| Acetonitrile | 37.5 | 7.1 |

| Water | 78.4 | 7.5 |

As shown in the illustrative table, the dipole moment is expected to increase significantly as the polarity of the solvent increases, indicating a substantial interaction between the solute and the solvent environment.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of drug discovery and toxicology. Computational modeling provides essential tools for these investigations, primarily through molecular docking and quantitative structure-activity relationship (QSAR) studies.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is used to predict the binding affinity and interaction patterns between a ligand and its target protein.

For this compound, a docking study would involve:

Ligand Preparation : Generating a 3D conformation of the molecule and assigning appropriate atomic charges.

Receptor Selection : Identifying a biologically relevant protein target. The phenoxy ethanamine scaffold is present in many pharmacologically active compounds, including beta-blockers that target adrenergic receptors. Therefore, a G-protein coupled receptor like the β2-adrenergic receptor could be a hypothetical target.

Docking Simulation : Using software to place the ligand into the binding site of the receptor in various orientations and conformations.

Analysis : Scoring the poses to estimate binding affinity (e.g., in kcal/mol) and analyzing the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex.

Table 3: Hypothetical Molecular Docking Results for this compound with β2-Adrenergic Receptor

| Parameter | Result |

| Binding Affinity | -8.2 kcal/mol |

| Key Hydrogen Bond Interactions | Amine group with Aspartic Acid (Asp) residue |

| Key Hydrophobic Interactions | Aromatic ring with Phenylalanine (Phe) and Tryptophan (Trp) residues |

| Other Interactions | Nitro group with a polar residue in the binding pocket |

These hypothetical results would suggest a strong binding affinity, with the protonated amine group forming a critical salt bridge and the aromatic system engaging in favorable hydrophobic interactions within the receptor's active site.

Quantitative Structure-Activity Relationships (QSAR)

QSAR is a modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov A QSAR model is a mathematical equation that relates molecular descriptors to activity.

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity (e.g., receptor binding, enzyme inhibition, or toxicity). The goal would be to build a model like:

Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The descriptors used could include:

Quantum Chemical Descriptors : E(HOMO), E(LUMO), dipole moment, atomic charges (from Section 4.3). For nitroaromatic compounds, electronic descriptors like E(LUMO) and reduction potential are often critical predictors of toxicity. nih.gov

Physicochemical Descriptors : LogP (hydrophobicity), molecular weight, molar refractivity.

Topological Descriptors : Descriptors that describe the connectivity and shape of the molecule.

For this compound, a QSAR model could help predict its activity based on its calculated descriptors. For example, its relatively high hydrophobicity (logP) and specific electronic properties (high electrophilicity) would be key inputs into a model predicting its toxicological profile or its potential as a ligand for a specific receptor. Such models are crucial for prioritizing compounds for synthesis and testing in drug discovery pipelines. mdpi.com

Chemical Reactivity and Transformation Studies of 2 2 Methyl 5 Nitrophenoxy Ethan 1 Amine

Reactions of the Amine Functional Group

The primary amine group (-NH₂) is a key center of reactivity in 2-(2-Methyl-5-nitrophenoxy)ethan-1-amine, primarily due to the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic.

Acylation and Alkylation Reactions

The nucleophilic nature of the primary amine allows it to readily undergo acylation and alkylation reactions.

Acylation: Primary amines react with acylating agents such as acid chlorides and acid anhydrides in nucleophilic acyl substitution reactions to form amides. sigmaaldrich.comnih.gov This reaction is typically rapid at room temperature. nih.gov For instance, the reaction of a primary amine with an acid chloride proceeds through a nucleophilic addition-elimination mechanism. ijacskros.com A base, such as pyridine (B92270), is often added to neutralize the hydrochloric acid byproduct and drive the reaction to completion. nih.gov

Table 1: Representative Acylation Reactions of Primary Amines

| Amine Reactant Example | Acylating Agent | Product Type | General Conditions |

| Primary Amine (R-NH₂) | Acetyl Chloride | N-substituted Amide | Base (e.g., pyridine), Room Temperature |

| Primary Amine (R-NH₂) | Acetic Anhydride | N-substituted Amide | Base (e.g., pyridine), Room Temperature |

Alkylation: The amine group can also be alkylated by reaction with alkyl halides. googleapis.com This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism where the amine acts as the nucleophile. googleapis.com However, the direct alkylation of primary amines can be difficult to control, often leading to a mixture of mono-, di-, and tri-alkylated products, as well as quaternary ammonium (B1175870) salts, because the resulting secondary amine is often more nucleophilic than the starting primary amine. nih.gov To achieve selective mono-alkylation, specific strategies such as using a large excess of the primary amine or employing protecting groups may be necessary. nih.gov

Table 2: Products of Amine Alkylation

| Reactant Ratio (Amine:Alkyl Halide) | Primary Product(s) |

| Excess Amine | Monoalkylated Amine |

| 1:1 | Mixture of Mono-, Di-, and Tri-alkylated Amines, and Quaternary Ammonium Salt |

Salt Formation and Stability

As a basic compound, the amine functional group of this compound readily reacts with acids to form ammonium salts. For example, with hydrochloric acid, it would form the corresponding hydrochloride salt. nih.govchemicalbook.com These salts are typically crystalline solids that are more soluble in water than the parent amine. nih.gov The formation of a stable salt is dependent on the basicity of the amine and the strength of the acid. google.com Amine hydrochlorides can be quite stable, though their stability in solution can be influenced by factors such as hydrolysis. The formation of salts is a fundamental property used in the purification and handling of amine-containing compounds.

Reactions of the Nitro Aromatic Moiety

The nitro group and the aromatic ring to which it is attached constitute another major site of chemical reactivity. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack and directs incoming substituents to the meta position.

Reduction of the Nitro Group to Amine, Hydroxylamine, or Azoxy Derivatives

The reduction of the nitro group is a common and important transformation for aromatic nitro compounds. Depending on the reagents and reaction conditions, the nitro group can be reduced to various oxidation states, most commonly to a primary amine.

Reduction to Amine: This is a widely used reaction in organic synthesis. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas. Chemical reduction using metals in acidic media, such as iron, zinc, or tin in hydrochloric acid, is also a classic and effective method.

Reduction to Hydroxylamine: Partial reduction of the nitro group can yield the corresponding hydroxylamine. This can be achieved using specific reducing agents under controlled conditions, such as zinc dust in the presence of ammonium chloride or catalytic reduction with specific catalysts at low temperatures.

Reduction to Azoxy and Azo Derivatives: In some cases, particularly with less powerful reducing agents or under specific conditions, condensation between partially reduced intermediates can occur. For example, reduction of aromatic nitro compounds with reagents like lithium aluminum hydride (LiAlH₄) can lead to the formation of azo compounds, where two nitrogen atoms are double-bonded together. Treatment with other reagents can also yield azoxy intermediates.

Table 3: Reduction Products of Aromatic Nitro Compounds

| Reducing Agent/Conditions | Primary Product |

| H₂/Pd/C, Fe/HCl, Sn/HCl | Amine (Ar-NH₂) |

| Zn/NH₄Cl | Hydroxylamine (Ar-NHOH) |

| LiAlH₄ | Azo compound (Ar-N=N-Ar) |

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy ring of this compound is substituted with a methyl group, a nitro group, and the ethoxyamine side chain. The directing effects of these substituents will govern the position of any further electrophilic aromatic substitution. The nitro group is a strong deactivating group and a meta-director. The methyl group and the ether oxygen are both activating, ortho-, para-directing groups.

In this specific molecule, the positions on the aromatic ring relative to the substituents are:

Position 1: -O-CH₂CH₂NH₂ (ortho, para-directing, activating)

Position 2: -CH₃ (ortho, para-directing, activating)

Position 5: -NO₂ (meta-directing, deactivating)

Cleavage of the Ether Linkage

The ether bond in this compound, specifically the aryl-alkyl ether linkage, is generally stable but can be cleaved under harsh conditions.

Acid-catalyzed cleavage is the most common method. This typically requires strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction mechanism involves the protonation of the ether oxygen, making it a better leaving group. Subsequently, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms.

For an aryl alkyl ether, the cleavage will always yield a phenol (B47542) and an alkyl halide. This is because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack via SN1 or SN2 mechanisms. Therefore, the nucleophilic attack by the halide ion will occur at the less sterically hindered carbon of the ethanamine side chain, proceeding through an SN2 mechanism. This would result in the formation of 2-methyl-5-nitrophenol (B1294729) and 2-bromoethan-1-amine (if HBr is used).

Table 4: Products of Aryl Alkyl Ether Cleavage with Strong Acid (HX)

| Ether Type | Reagent | Products |

| Aryl-O-Alkyl | Strong Acid (e.g., HBr, HI) | Phenol (Ar-OH) + Alkyl Halide (Alkyl-X) |

It is important to note that the conditions required for ether cleavage are severe and could potentially lead to side reactions involving the other functional groups in the molecule.

Stability and Degradation Pathways

This section would typically detail the compound's susceptibility to degradation under different environmental conditions, excluding safety or adverse effects.

Photochemical Degradation Studies

This subsection would focus on the compound's stability when exposed to light, particularly ultraviolet (UV) radiation. Research in this area would likely investigate the quantum yield of photodegradation, the wavelengths of light that are most effective at causing degradation, and the identity of the resulting photoproducts.

For analogous aromatic nitro compounds, particularly those with an alkyl group positioned ortho to the nitro group, photochemical degradation often proceeds via an intramolecular hydrogen abstraction mechanism. The excited nitro group can abstract a hydrogen atom from the adjacent methyl group, leading to the formation of an aci-nitro intermediate. This intermediate is typically unstable and can undergo further reactions, potentially leading to the cleavage of the ether linkage or other molecular rearrangements.

A hypothetical data table for such studies would resemble the following:

| Parameter | Value | Conditions | Reference |

| Wavelength of Max. Absorbance (λmax) | Data not available | Solvent | N/A |

| Quantum Yield (Φ) | Data not available | Irradiation Wavelength | N/A |

| Major Photodegradation Products | Data not available | Solvent, Atmosphere | N/A |

| Half-life (t½) | Data not available | Light Source, Intensity | N/A |

Thermal Decomposition Profiles

This subsection would describe the compound's stability under the influence of heat. Key parameters of interest include the onset temperature of decomposition, the enthalpy of decomposition, and the identification of gaseous and solid decomposition products.

The thermal decomposition of nitroaromatic compounds is a complex process that can be initiated by the homolytic cleavage of the carbon-nitro (C-NO2) bond. For compounds containing an ortho-alkyl group, such as this compound, an alternative pathway involving intramolecular rearrangement can occur. This might involve the interaction of the nitro and methyl groups, potentially leading to the formation of cyclic intermediates and subsequent fragmentation.

A representative data table for thermal decomposition studies would be structured as follows:

| Parameter | Value | Method | Conditions | Reference |

| Decomposition Onset Temperature (Td) | Data not available | e.g., TGA, DSC | Heating Rate, Atmosphere | N/A |

| Temperature of Max. Decomposition Rate (Tmax) | Data not available | e.g., DTG | Heating Rate, Atmosphere | N/A |

| Major Gaseous Products | Data not available | e.g., TGA-MS, Py-GC-MS | Decomposition Temperature | N/A |

| Residue at End Temperature | Data not available | e.g., TGA | End Temperature, Atmosphere | N/A |

Without specific experimental data for this compound, any discussion of its degradation pathways remains speculative and based on the established reactivity of similar chemical structures.

Academic Applications and Potential Research Directions Excluding Clinical/dosage/safety

Role as a Synthetic Intermediate in Advanced Organic Synthesis

The reactivity of the primary amine and the electronic properties of the nitro-substituted aromatic ring make 2-(2-Methyl-5-nitrophenoxy)ethan-1-amine a valuable intermediate in the synthesis of more complex molecules.

The structural motif of an amine separated from a substituted aromatic ring by an ether linkage is a common feature in precursors for various heterocyclic systems. The presence of the ortho-methyl and meta-nitro groups on the phenoxy ring can influence the regioselectivity of cyclization reactions.

Derivatives of 2-aminophenol (B121084) are known to undergo cascade cyclization reactions to form complex heterocyclic structures. For instance, the reaction of o-aminophenols with paraformaldehyde and enaminones can yield intricate molecular frameworks. While the subject compound is not a direct aminophenol, its derivatives could potentially be transformed into intermediates suitable for such cyclization strategies.

Furthermore, compounds with similar structures, such as 2-aminophenoxy derivatives, are utilized in the synthesis of benzoxazines. mdpi.comikm.org.my The synthesis of 1,4-benzoxazine derivatives has been achieved through one-pot tandem reactions of α-aminocarbonyls under transition-metal-free conditions, highlighting a potential pathway for related structures. rsc.org The amino group of this compound could react with aldehydes or ketones to form an imine, which could then undergo an intramolecular cyclization, potentially leading to the formation of substituted benzoxazine (B1645224) or related heterocyclic rings. The reaction conditions would likely dictate the final heterocyclic product.

Additionally, the Pictet-Spengler reaction, a well-established method for synthesizing tetrahydroisoquinolines, involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While the title compound is a phenoxyethanamine, modifications to its structure or the reaction conditions could potentially facilitate analogous cyclization pathways to afford novel heterocyclic scaffolds. researchgate.net

Table 1: Potential Heterocyclic Systems from this compound Derivatives

| Precursor Type | Reaction Type | Potential Heterocyclic System |

|---|---|---|

| Modified this compound | Intramolecular Cyclization | Substituted Benzoxazines |

| Arylethylamine analogue | Pictet-Spengler Reaction | Tetrahydroisoquinolines |

| Aminophenol derivative | Cascade Cyclization | Complex Polycyclic Heterocycles |

The bifunctional nature of this compound, possessing a reactive primary amine, makes it a candidate monomer for the synthesis of polymeric materials through polycondensation reactions.

Aromatic polyamides, known for their thermal stability and mechanical strength, are synthesized from the polycondensation of diamines and dicarboxylic acids or their derivatives. ntu.edu.twmdpi.comsapub.orgntu.edu.twchemguide.co.uk The subject compound could theoretically serve as a diamine monomer if the nitro group is reduced to a second amine group. The resulting diamine could then be reacted with various diacyl chlorides to produce novel polyamides with pendant methyl and phenoxy ether groups. The presence of the ether linkage in the polymer backbone could impart increased flexibility and solubility compared to fully aromatic polyamides. sapub.org

The synthesis of aromatic polyamides can be achieved through low-temperature solution polycondensation or interfacial polymerization. sapub.orgresearchgate.net For example, a new aromatic diamine, 4-(3′,5′-diamino benzoyl amido)-3-pentadecyl anisole, has been used to prepare aromatic polyamides via low-temperature solution polycondensation with diacid chlorides. researchgate.net A similar approach could be employed with the reduced form of this compound.

Table 2: Potential Polymer Synthesis from this compound Derivative

| Monomer Derivative | Co-monomer | Polymerization Method | Potential Polymer Class |

|---|---|---|---|

| 2-(2-Methyl-5-aminophenoxy)ethan-1-amine | Diacyl Chloride (e.g., Terephthaloyl chloride) | Low-Temperature Solution Polycondensation | Aromatic Polyamide |

| 2-(2-Methyl-5-aminophenoxy)ethan-1-amine | Dianhydride (e.g., Pyromellitic dianhydride) | Two-Step Polyimidization | Polyimide |

Investigation of Interactions with Biological Macromolecules

The study of how small molecules interact with biological macromolecules like proteins and enzymes is fundamental to understanding biological processes. The structural features of this compound suggest it could be a valuable tool in such investigations, specifically in studies of binding and inhibition mechanisms, devoid of assessing pharmacological outcomes.

The nitroaromatic moiety of this compound is of particular interest for its potential to engage in specific non-covalent interactions with protein binding sites. Nitroaromatic ligands can participate in π-hole interactions, where the positive electrostatic potential on the nitrogen atom of the nitro group interacts favorably with electron-rich regions of a protein, such as lone pairs on oxygen or sulfur atoms. nih.gov This type of interaction has been implicated in the enhanced binding affinity of some nitroaromatic ligands compared to their non-nitro analogues. nih.gov

In vitro binding assays, such as equilibrium dialysis, surface plasmon resonance, or isothermal titration calorimetry, could be employed to quantify the binding affinity of this compound to various proteins. Molecular docking studies could further elucidate the specific binding mode and identify key interactions, such as π-hole interactions involving the nitro group and hydrogen bonds involving the amine and ether functionalities. researchgate.netmdpi.comresearchgate.netnih.govnih.gov Such studies would contribute to a fundamental understanding of the molecular recognition events between small nitroaromatic molecules and their protein targets.

Table 3: Potential In Vitro Binding Study Parameters

| Technique | Parameter Measured | Potential Information Gained |

|---|---|---|

| Molecular Docking | Binding energy, interaction types | Predicted binding mode and key residues |

| Equilibrium Dialysis | Dissociation constant (Kd) | Quantitative binding affinity |

| Surface Plasmon Resonance (SPR) | Association/dissociation rates (ka, kd) | Kinetics of binding interaction |

| Isothermal Titration Calorimetry (ITC) | Enthalpy (ΔH), Entropy (ΔS) | Thermodynamic profile of binding |

Enzyme inhibitors are crucial tools for studying enzyme mechanisms and for understanding metabolic pathways. du.ac.inwikipedia.orglibretexts.orgnih.govnih.govresearchgate.net The structure of this compound suggests it could act as an enzyme inhibitor through various mechanisms.

The study of enzyme inhibition mechanisms often involves determining the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) through kinetic analyses. nih.govnih.govresearchgate.net For example, competitive inhibitors typically resemble the substrate and bind to the active site, while non-competitive inhibitors bind to an allosteric site. The nitroaromatic portion of the molecule could mimic a substrate or bind to a regulatory site on an enzyme.

Furthermore, some nitroaromatic compounds are known to act as "suicide substrates" or mechanism-based inhibitors. du.ac.innih.gov In this mechanism, the enzyme processes the inhibitor, which then forms a reactive intermediate that covalently and irreversibly binds to the enzyme, leading to its inactivation. The nitro group of this compound could potentially be enzymatically reduced to a reactive species that would then inactivate the target enzyme. Investigating these potential inhibitory mechanisms would provide valuable insights into enzyme function and the chemical biology of nitroaromatic compounds.

Table 4: Potential Enzyme Inhibition Mechanisms

| Inhibition Type | Mechanism of Action |

|---|---|